

# Technical Profile: 2'-Fluoro-5'-iodoacetophenone[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2'-Fluoro-5'-iodoacetophenone

CAS No.: 1159512-66-9

Cat. No.: B1440333

[Get Quote](#)

## Part 1: Executive Summary & Identification

**2'-Fluoro-5'-iodoacetophenone** is a highly specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structure features an acetophenone core substituted with a fluorine atom at the ortho (2') position and an iodine atom at the meta (5') position relative to the acetyl group.[1]

This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry.[1] The 5'-iodine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2'-fluorine modulates metabolic stability, lipophilicity, and conformational preference.[1]

## Critical Identification Data

Parameter	Value
CAS Number	1159512-66-9
IUPAC Name	1-(2-Fluoro-5-iodophenyl)ethanone
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FO
Molecular Weight	264.04 g/mol
SMILES	<chem>CC(=O)C1=C(F)C=CC(I)=C1</chem>
InChI Key	PAAFYGBEQFBNDA-UHFFFAOYSA-N

“

**⚠ CAUTION: Isomer Confusion** Do not confuse this compound with its regioisomer, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0), which is a key intermediate for the ALK inhibitor Lorlatinib.<sup>[1]</sup> Ensure the CAS number matches your specific structural requirement (F at 2', I at 5').<sup>[1]</sup>

## Part 2: Physicochemical Properties

The following data aggregates experimental and predicted values essential for process handling and isolation.

Property	Value	Source/Note
Appearance	Off-white to pale yellow solid/oil	Depending on purity/crystallinity
Boiling Point	~270 °C (Predicted)	High boiling point requires vacuum distillation
Melting Point	46–48 °C	Low-melting solid; may exist as supercooled liquid
Density	1.87 g/cm <sup>3</sup>	High density due to iodine content
LogP	2.4	Moderate lipophilicity
Solubility	DCM, THF, Ethyl Acetate	Insoluble in water

## Part 3: Synthetic Methodologies

The synthesis of **2'-Fluoro-5'-iodoacetophenone** relies on exploiting the cooperative directing effects of the substituents on the benzene ring.

### Method A: Direct Regioselective Iodination (Scale-Up Route)

This method utilizes Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-fluoroacetophenone, contains two directing groups:[2]

- Fluorine (2-position): An ortho/para director (activating).[1]
- Acetyl (1-position): A meta director (deactivating).

Both groups cooperatively direct the incoming electrophile (I<sup>+</sup>) to the 5-position (para to Fluorine, meta to Acetyl).[1]

#### Protocol:

- Reagents: 2'-Fluoroacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA).[1]

- Setup: Dissolve 2'-fluoroacetophenone in TFA (0.5 M concentration).
- Reaction: Add NIS portion-wise at 0°C to control the exotherm. Allow the mixture to warm to room temperature and stir for 4–6 hours.
- Quench: Pour into ice-water and neutralize with saturated NaHCO<sub>3</sub>. Add Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution to quench unreacted iodine (indicated by color change from purple/brown to yellow).[1]
- Purification: Extract with Ethyl Acetate. The crude product is purified via silica gel chromatography (Hexanes/EtOAc 95:5).[1]



*Expert Insight: The use of TFA is critical. It protonates the NIS, enhancing the electrophilicity of the iodine species (*

*equivalent), and may also hydrogen-bond with the acetyl oxygen, increasing the bulk of the acetyl group and discouraging ortho-substitution at the 6-position.*

---

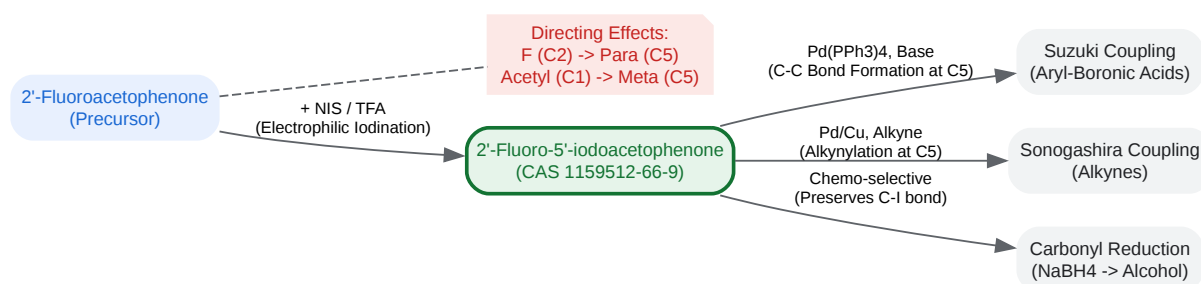
## Method B: Weinreb Amide Coupling (High-Precision Route)

For applications requiring absolute regiocontrol without trace isomers, a modular approach starting from 2-fluoro-5-iodobenzoic acid is preferred.[1]

- Activation: Convert 2-fluoro-5-iodobenzoic acid to its acid chloride (SOCl<sub>2</sub>) or activate with EDC/HOBt.
- Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.
- Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at -78°C in THF.
- Hydrolysis: Acidic workup releases the ketone.[1]

## Part 4: Reaction Engineering & Reactivity Profile

The following diagram illustrates the electronic directing effects governing the synthesis and the downstream reactivity of the scaffold.



[Click to download full resolution via product page](#)

Caption: Synthesis via cooperative directing effects and divergent downstream applications.

## Structural & Conformational Insights

Recent structural studies (NMR and X-ray) indicate that 2'-fluoroacetophenone derivatives predominantly adopt an s-trans conformation.[1] The carbonyl oxygen and the fluorine atom orient away from each other to minimize dipole-dipole repulsion.[1] This pre-organized conformation can be pivotal when the molecule is used as a ligand or in binding pockets, as it reduces the entropic penalty of binding.

## Part 5: Applications in Drug Discovery[4][5]

### Bioisosteric Replacement

The 2'-fluoro group acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic oxidation at the ortho-position.[1] The C-F bond is highly stable and alters the pKa of nearby functional groups.

### Late-Stage Diversification

The 5'-iodine atom is the "workhorse" of this scaffold.[1] It allows researchers to introduce complex heterocycles late in the synthetic sequence using mild cross-coupling conditions,

preserving the sensitive ketone and fluorine functionalities.

Key Reactions:

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
- Heck Reaction: Vinylation for extending carbon chains.[1]
- Buchwald-Hartwig: Amination to introduce nitrogen-containing motifs.[1]

## Part 6: Safety & Handling

Signal Word: WARNING

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Lachrymator Potential: Like many alpha-halo or aromatic ketones, this compound can be irritating to mucous membranes.[1] Handle only in a fume hood.
- Storage: Light sensitive. The C-I bond can undergo homolytic cleavage upon prolonged exposure to UV light, liberating iodine and darkening the sample.[1] Store in amber vials under inert atmosphere (Ar/N<sub>2</sub>) at 2–8°C.

## References

- PubChem.1-(2-Fluoro-5-iodophenyl)ethanone (Compound). National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- Tsuzuki, S. et al. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives. *Journal of Physical Chemistry A*, 2021.
- Jereb, M. et al. Iodination of aryl alkyl ketones. *Synthesis*, 2003.[1][3] (Methodology grounding for iodination).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-(5-Fluoro-2-iodophenyl)ethanone | C<sub>8</sub>H<sub>6</sub>FIO | CID 29934881 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. nbinno.com [[nbinno.com](https://nbinno.com)]
- 3. Direct  $\alpha$ -Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) [[organic-chemistry.org](https://organic-chemistry.org)]
- To cite this document: BenchChem. [Technical Profile: 2'-Fluoro-5'-iodoacetophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440333/docs#technical-profile-2-fluoro-5-iodoacetophenone-1>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check